1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)-
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Overview
Description
1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C7H14O2. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes or ketones and ethylene glycol. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, and it operates through acetalization and ketalization pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane, 2-methyl-2-(1-methylethyl)-
- 1,3-Dioxolane, 2-ethyl-2-methyl-
- 1,3-Dioxolane, 4-methyl-2-(1-methylethyl)-
Uniqueness
1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ethyl and isopropyl groups provide steric hindrance, enhancing its stability compared to other dioxolanes .
Properties
CAS No. |
61652-09-3 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-ethyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-8(7(2)3)9-5-6-10-8/h7H,4-6H2,1-3H3 |
InChI Key |
ZIVZPISSSGMNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C(C)C |
Origin of Product |
United States |
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